A Technical Guide to the Synthesis and Characterization of 6-Isothiocyanatoquinoxaline
A Technical Guide to the Synthesis and Characterization of 6-Isothiocyanatoquinoxaline
Foreword
Quinoxaline derivatives represent a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of compounds with significant pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] Among these, 6-isothiocyanatoquinoxaline (CAS No: 135306-56-8) emerges as a pivotal synthetic intermediate.[2] The isothiocyanate functional group (-N=C=S) is a versatile handle for nucleophilic addition reactions, making this molecule a valuable building block in the synthesis of more complex bioactive molecules and pharmaceutical agents, such as Brimonidine.[2][3]
This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of 6-isothiocyanatoquinoxaline. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offers field-proven insights for robust characterization, and is grounded in authoritative scientific references to ensure accuracy and reliability.
Synthetic Strategy and Pathway
The synthesis of 6-isothiocyanatoquinoxaline is most efficiently achieved from its corresponding primary amine, 6-aminoquinoxaline. The transformation of an aromatic amine to an isothiocyanate is a well-established reaction, with thiophosgene (CSCl₂) being the most common and effective reagent for this purpose.[4][5]
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule at the isothiocyanate group. The carbon-nitrogen double bond of the isothiocyanate is formed from the primary amine precursor, 6-aminoquinoxaline, and a thiocarbonyl source, pointing directly to thiophosgene. The 6-aminoquinoxaline precursor can, in turn, be synthesized through the reduction of a nitro group, a common and high-yielding transformation in aromatic chemistry.
Caption: Retrosynthetic pathway for 6-isothiocyanatoquinoxaline.
Synthetic Workflow
The forward synthesis involves two primary stages:
-
Stage 1: Precursor Synthesis: Reduction of commercially available 6-nitroquinoxaline to 6-aminoquinoxaline.
-
Stage 2: Isothiocyanate Formation: Reaction of 6-aminoquinoxaline with thiophosgene to yield the final product.
Caption: Overall synthetic workflow from 6-nitroquinoxaline.
Experimental Protocols
Stage 1: Synthesis of 6-Aminoquinoxaline
The reduction of the nitro group is a standard procedure, often accomplished with high efficiency using catalytic hydrogenation.[6]
Protocol:
-
To a solution of 6-nitroquinoxaline (5.0 g, 28.6 mmol) in methanol (200 mL), add 10% Palladium on carbon (500 mg, 10 wt%).
-
Fit the reaction flask to a hydrogenation apparatus or use a balloon filled with hydrogen gas.
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.
-
Expert Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot (6-nitroquinoxaline) and the appearance of a new, more polar spot (6-aminoquinoxaline) indicates reaction completion.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; ensure the filter cake is kept wet with solvent during and after filtration.
-
Wash the filter cake with additional methanol (50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 6-aminoquinoxaline as a yellow to brown solid.[6] The product is often of sufficient purity for the next step, but can be recrystallized from a benzene or ethanol/water mixture if necessary.[6]
Stage 2: Synthesis of 6-Isothiocyanatoquinoxaline
This step involves the use of thiophosgene, a highly toxic and corrosive reagent.[7][8] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Protocol:
-
Suspend 6-aminoquinoxaline (3.0 g, 20.7 mmol) and calcium carbonate (3.1 g, 30.9 mmol) in a biphasic solvent system of dioxane (50 mL) and water (25 mL).
-
Causality: Calcium carbonate is used as an acid scavenger. The reaction of thiophosgene with the amine liberates two equivalents of hydrochloric acid (HCl). CaCO₃ neutralizes this acid, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion.[4]
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.8 mL, 23.8 mmol) in dioxane (10 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Expert Insight: A rapid color change is often observed upon addition of thiophosgene. Maintain vigorous stirring to ensure efficient mixing in the biphasic system.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the 6-aminoquinoxaline is consumed.
-
Once complete, dilute the mixture with water (100 mL) and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 6-isothiocyanatoquinoxaline as a solid.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 6-isothiocyanatoquinoxaline.[2]
Spectroscopic Analysis
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | Functional Group Identification | A very strong, broad, and characteristic absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group, typically appearing in the 2000-2200 cm⁻¹ region.[9][10] |
| ¹H NMR Spectroscopy | Structural Elucidation (Proton Environment) | Complex aromatic region signals corresponding to the five protons on the quinoxaline ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the isothiocyanate group. |
| ¹³C NMR Spectroscopy | Structural Elucidation (Carbon Skeleton) | Signals for all nine carbons. The isothiocyanate carbon (-N=C =S) is expected to appear in the 130-140 ppm range. Quaternary carbon signals can be identified via DEPT experiments or by their lower intensity.[11] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | The molecular ion peak [M]⁺ should be observed at m/z = 187, corresponding to the molecular formula C₉H₅N₃S.[2] |
Chromatographic Analysis
| Technique | Purpose | Methodology |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A reverse-phase HPLC method (e.g., C18 column) with a mobile phase of acetonitrile/water gradient can be used to determine the purity of the final product. A single major peak should be observed.[1][2] |
Detailed Characterization Protocols
Protocol: NMR Sample Preparation
-
Dissolve ~10-15 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) to make unambiguous assignments.[12]
Protocol: IR Sample Preparation (ATR)
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans. The characteristic isothiocyanate peak is a key diagnostic feature.[13]
Protocol: Mass Spectrometry (GC-MS or ESI-MS)
-
For Electron Ionization (EI), a dilute solution in a volatile solvent like dichloromethane can be injected into a GC-MS system.
-
For Electrospray Ionization (ESI), a dilute solution in a solvent like methanol or acetonitrile can be directly infused or analyzed via LC-MS.[14]
-
The primary goal is to observe the molecular ion peak to confirm the molecular weight.[15]
Safety and Handling
-
Thiophosgene (CSCl₂): Highly toxic by inhalation and skin absorption, and corrosive.[8][16][17] It is a lachrymator and can cause delayed pulmonary edema.[7] Always handle in a well-ventilated fume hood with appropriate PPE. Decompose any residual thiophosgene with a basic solution (e.g., 10% NaOH) before disposal.
-
Quinoxaline Derivatives: Many nitrogen-containing heterocyclic compounds have biological activity and should be handled with care.[18][19] Avoid inhalation of dust and skin contact.
-
Solvents: Dichloromethane and dioxane are hazardous. Consult their respective Safety Data Sheets (SDS) before use.
Conclusion
The synthesis of 6-isothiocyanatoquinoxaline via the reaction of 6-aminoquinoxaline with thiophosgene is a reliable and established method. The success of the synthesis hinges on careful control of reaction conditions and stringent adherence to safety protocols, particularly when handling thiophosgene. The identity and purity of the final product must be rigorously confirmed through a combination of spectroscopic and chromatographic techniques, with IR spectroscopy providing a definitive diagnostic check for the presence of the isothiocyanate functional group. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and characterize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o. (n.d.).
- Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. (n.d.). PubMed.
- Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives. (n.d.). Benchchem.
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI.
- IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS. (n.d.). ResearchGate.
- The infrared spectra of organic thiocyanates and isothiocyanates. (1958). Scilit.
- Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. (n.d.). Benchchem.
- Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. (2023). PubMed.
- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. (n.d.). Chemical Papers.
- Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). LCGC International.
- Quinoxaline 6-Isothiocyanate | 135306-56-8. (n.d.). SynThink Research Chemicals.
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica.
- Thiophosgene: - An overview. (2020).
- 5-Bromo-6-isothiocyanatoquinoxaline | C9H4BrN3S | CID 4460274. (n.d.). PubChem.
- Thiophosgene in Organic Synthesis. (n.d.). ResearchGate.
- Thiophosgene. (n.d.). Wikipedia.
- 5-BROMO-6-ISOTHIOCYANATE QUINOXALINE | 134892-46-9. (n.d.). ChemicalBook.
- 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. (n.d.). RSC Publishing.
- 6-Aminoquinoxaline | 6298-37-9 | FA05410. (n.d.). Biosynth.
- Recent advancement in the synthesis of isothiocyanates. (n.d.). Chemical Communications (RSC Publishing).
- 6-Aminoquinoxaline. (n.d.). ChemBK.
- THIOPHOSGENE. (n.d.). CAMEO Chemicals - NOAA.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
- 6-Aminoquinoxaline synthesis. (n.d.). ChemicalBook.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.).
- 6-Aminoquinoxaline 95 6298-37-9. (n.d.). Sigma-Aldrich.
- Thiophosgene. (n.d.). Grokipedia.
- 6-Aminoquinoxaline. (n.d.). Chem-Impex.
- 134892-46-9|5-Bromo-6-isothiocyanatoquinoxaline|BLD Pharm. (n.d.).
- 5-Bromo-6-isothiocyanatoquinoxaline. (n.d.). LGC Standards.
- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.).
- Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. (2021). NIH.
- NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal | Request PDF. (n.d.). ResearchGate.
- NMR dataset for indole alkaloids isolated from Brucea javanica extract. (2023). Mendeley Data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 7. Thiophosgene - Wikipedia [en.wikipedia.org]
- 8. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thiophosgene: - An overview [moltuslab.com]
- 17. grokipedia.com [grokipedia.com]
- 18. biosynth.com [biosynth.com]
- 19. chembk.com [chembk.com]
